molecular formula C16H12O3 B3831640 3-[4-(Hydroxymethyl)phenyl]chromen-4-one

3-[4-(Hydroxymethyl)phenyl]chromen-4-one

Cat. No.: B3831640
M. Wt: 252.26 g/mol
InChI Key: KRVPWIAUESBDTH-UHFFFAOYSA-N
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Description

3-[4-(Hydroxymethyl)phenyl]chromen-4-one is a compound belonging to the class of chromanone derivatives. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in medicinal chemistry. These compounds exhibit a broad range of biological and pharmaceutical activities, making them valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hydroxymethyl)phenyl]chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of 4-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired chromanone derivative .

Industrial Production Methods

Industrial production of chromanone derivatives often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and green chemistry approaches to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Hydroxymethyl)phenyl]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Hydroxymethyl)phenyl]chromen-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-[4-(Hydroxymethyl)phenyl]chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer activity, it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Hydroxymethyl)phenyl]chromen-4-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-9-11-5-7-12(8-6-11)14-10-19-15-4-2-1-3-13(15)16(14)18/h1-8,10,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVPWIAUESBDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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